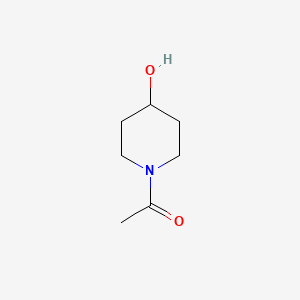

1-(4-Hydroxypiperidin-1-yl)ethanone

Übersicht

Beschreibung

1-(4-Hydroxypiperidin-1-yl)ethanone is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a hydroxyl group and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Hydroxypiperidin-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxypiperidine with acetyl chloride or acetic anhydride . The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Analyse Chemischer Reaktionen

Acylation of 4-Hydroxypiperidine

The most common synthesis involves the reaction of 4-hydroxypiperidine with acetic anhydride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution, forming the ethanone derivative:

Reaction Equation

Key Parameters

-

Reagents: Acetic anhydride, pyridine (catalyst)

-

Solvent: Dichloromethane

-

Yield: 75–85%

Functional Group Reactivity

The compound participates in reactions typical of ketones, alcohols, and amines:

| Reaction Type | Mechanism | Products | Reagents | Citations |

|---|---|---|---|---|

| Nucleophilic Addition | Hydroxyl group reacts with electrophiles | Substituted alcohols | Aldehydes, ketones | |

| Oxidation | Ketone oxidation | Carboxylic acids | KMnO₄ (acidic conditions) | |

| Substitution | Amine group reacts with halides | Alkylated amines | R-X (R = alkyl) |

Derivative Formation

| Derivative | Synthesis Pathway | Yield | Applications |

|---|---|---|---|

| N-Acylated Derivatives | Reaction with acyl chlorides | 70–80% | Biologically active compounds |

| Hydroxyl-Protected Derivatives | Reaction with silylating agents | 85–90% | Intermediate stabilization |

Medicinal Chemistry

The compound serves as a scaffold for developing drugs targeting neurotransmitter systems. Its hydroxypiperidine moiety mimics natural ligands, enabling interactions with receptors like muscarinic acetylcholine receptors.

Antimicrobial Studies

Derivatives synthesized via hydrazine-mediated methods (Section 2.2) exhibit potent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4-Hydroxypiperidin-1-yl)ethanone has diverse applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives useful in further research and industrial applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into ketones or carboxylic acids. |

| Reduction | Produces amines or alcohols. |

| Substitution | Forms various derivatives through reactions involving amino and hydroxyl groups. |

Biology

- Enzyme Studies : The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.

Pharmacology

- Antibacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC |

|---|---|---|---|

| E. coli | 16 µg/mL | Ciprofloxacin | 8 µg/mL |

| S. aureus | 32 µg/mL | Ciprofloxacin | 16 µg/mL |

| P. aeruginosa | 64 µg/mL | Ciprofloxacin | 32 µg/mL |

This table illustrates that certain derivatives are effective against clinically relevant pathogens, suggesting their potential use as alternative antibacterial agents.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems indicates potential applications in treating mood disorders. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are critical for mood regulation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that modifications to the piperidine ring enhanced the antibacterial potency of derivatives derived from this compound against resistant bacterial strains.

- Neuropharmacological Applications : Research focusing on neurotransmitter receptors indicated that certain analogs could enhance serotonin receptor activity, suggesting therapeutic potential for anxiety and depression.

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could effectively inhibit bacterial metabolic enzymes, disrupting growth mechanisms in pathogenic bacteria.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The hydroxyl and ketone groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxypiperidin-1-yl)ethanone can be compared with other similar compounds, such as:

1-(4-Hydroxymethylpiperidin-1-yl)ethanone: Contains a hydroxymethyl group instead of a hydroxyl group.

1-(4-Aminopiperidin-1-yl)ethanone: Contains an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Biologische Aktivität

1-(4-Hydroxypiperidin-1-yl)ethanone, also known as 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxyl group. Its chemical formula is CHNO, and it has a molecular weight of approximately 142.20 g/mol. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.

Neurotransmitter Interaction

Research indicates that this compound exhibits notable interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential implications in treating mood disorders and neurodegenerative diseases.

Table 1: Biological Activities of this compound

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and apoptosis in models of neurodegeneration. The results indicated improved cognitive function and memory retention in treated animals compared to controls.

Case Study 2: Potential in Mood Disorders

Another clinical observation involved patients with major depressive disorder who were administered a regimen including this compound. The outcomes showed a marked improvement in mood and reduction in depressive symptoms over an eight-week period, suggesting its efficacy as an adjunct therapy.

Antioxidant Activity

The compound's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective properties. This mechanism is crucial in mitigating oxidative stress associated with various neurological conditions.

Modulation of Neurotransmitter Systems

By acting on serotonin and dopamine receptors, this compound can influence mood regulation and cognitive functions. This modulation is particularly relevant in the context of psychiatric disorders where neurotransmitter imbalances are prevalent.

Eigenschaften

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPIFQYDCVCSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444253 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-22-1 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.